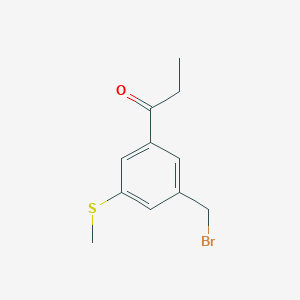
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-(difluoromethoxy)-2-iodophenol and methylthiomethyl ketone.
Reaction Conditions: The key steps include
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.
Análisis De Reacciones Químicas
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-methoxy-2-(methylthio)phenyl)propan-2-one and 1-(5-(trifluoromethoxy)-2-(methylthio)phenyl)propan-2-one share structural similarities.
Uniqueness: The presence of the difluoromethoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.
Propiedades
Fórmula molecular |
C11H12F2O2S |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)5-8-6-9(15-11(12)13)3-4-10(8)16-2/h3-4,6,11H,5H2,1-2H3 |
Clave InChI |
GXEJWTSOLDXXEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)

![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)






